
N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine
説明
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials, including the specific reagents and conditions required for each step .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, and what products are formed .Physical And Chemical Properties Analysis
This would include information on the compound’s melting point, boiling point, solubility in various solvents, and other physical properties. Chemical properties might include its acidity or basicity, its reactivity with common reagents, etc .科学的研究の応用
Antiproliferative and Antimicrobial Properties
1,3,4-thiadiazole derivatives, including compounds similar to N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine, have been studied for their biological activities. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited notable DNA protective ability against oxidative damage and demonstrated strong antimicrobial activity against specific bacteria like S. epidermidis. Furthermore, certain compounds in this class showed cytotoxicity against cancer cell lines such as PC-3 and MDA-MB-231, indicating potential applications in cancer therapy (Gür et al., 2020).
N-Protecting Group in Organic Chemistry
The 3,4-dimethoxybenzyl group, related to the structure , has been used as an N-protecting group for specific chemical derivatives. This demonstrates its utility in synthetic chemistry, particularly in the formation and protection of sensitive chemical structures during reactions (Grunder-Klotz & Ehrhardt, 1991).
Catalysis and CO2 Fixation
Thiazolium carbene-based catalysts, derived from similar thiazole structures, have been developed for the N-formylation and N-methylation of amines using CO2 as the carbon source. This indicates the role of such compounds in sustainable chemistry and their potential application in creating pharmaceuticals and natural products from CO2 (Das et al., 2016).
5-Lipoxygenase Inhibition and Anti-inflammatory Activity
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, closely related to the compound in focus, have been examined for their anti-inflammatory activity. These compounds directly inhibit 5-lipoxygenase (LOX), a key enzyme in leukotriene synthesis involved in inflammation-related diseases such as asthma and rheumatoid arthritis. This suggests potential applications of similar compounds in treating inflammation-related conditions (Suh et al., 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-7-14-13(18-9)15-8-10-5-4-6-11(16-2)12(10)17-3/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHMPLAVBGXOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NCC2=C(C(=CC=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



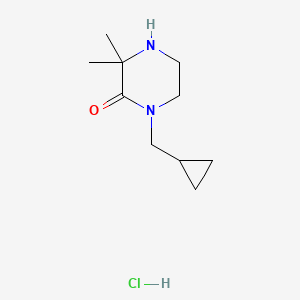
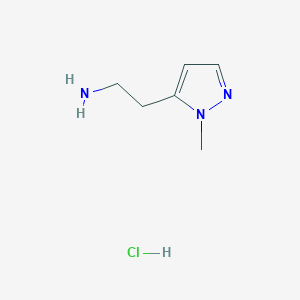
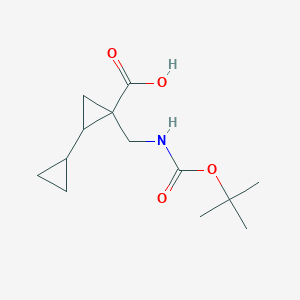


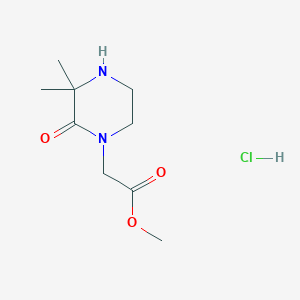
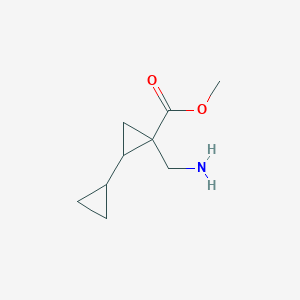
![3-[(3-Methoxybenzyl)amino]cyclobutanol hydrochloride](/img/structure/B1486292.png)
![7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione](/img/structure/B1486294.png)


![[4-(3-Pyridinyl)-2-pyrimidinyl]methanamine trihydrochloride](/img/structure/B1486301.png)

